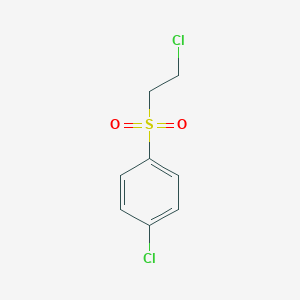

2-Chloroethyl 4-chlorophenyl sulfone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de R-126638 implique la formation d'un cycle triazole, qui est une caractéristique commune à de nombreux agents antifongiques. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle triazole : Ceci est réalisé par une réaction de cyclisation impliquant un précurseur approprié.

Fonctionnalisation du cycle triazole :

Méthodes de production industrielle

La production industrielle de R-126638 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, garantissant que le composé est produit en quantités suffisantes pour répondre à la demande. Le processus de production comprend également des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

R-126638 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des oxydes, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de recherche scientifique

R-126638 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des antifongiques triazoles.

Biologie : Il est utilisé pour étudier les mécanismes d'activité antifongique et de résistance.

Médecine : Il est étudié pour son potentiel à traiter diverses infections fongiques, y compris la dermatite séborrhéique et l'onychomycose.

Industrie : Il est utilisé dans le développement de nouveaux traitements et formulations antifongiques .

Mécanisme d'action

R-126638 exerce ses effets antifongiques en inhibant la synthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques. Cette inhibition perturbe l'intégrité de la membrane cellulaire, entraînant la mort cellulaire. Le composé cible spécifiquement l'enzyme 14α-déméthylase, qui est impliquée dans la biosynthèse de l'ergostérol .

Applications De Recherche Scientifique

R-126638 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole antifungals.

Biology: It is used to study the mechanisms of antifungal activity and resistance.

Medicine: It is investigated for its potential to treat various fungal infections, including seborrheic dermatitis and onychomycosis.

Industry: It is used in the development of new antifungal treatments and formulations .

Mécanisme D'action

R-126638 exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound specifically targets the enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol .

Comparaison Avec Des Composés Similaires

Composés similaires

Kétoconazole : Un autre antifongique triazole ayant un mécanisme d'action similaire.

Fluconazole : Un antifongique triazole utilisé pour traiter une large gamme d'infections fongiques.

Itraconazole : Un antifongique triazole ayant un large spectre d'activité

Unicité de R-126638

R-126638 est unique par sa forte biodisponibilité orale et son activité puissante contre une large gamme de pathogènes fongiques. Il a montré son efficacité dans le traitement d'infections résistantes à d'autres agents antifongiques, ce qui en fait un ajout précieux à l'arsenal des traitements antifongiques .

Activité Biologique

2-Chloroethyl 4-chlorophenyl sulfone (CAS Number: 16191-84-7) is a sulfone compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing detailed research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H8Cl2O2S

- Molecular Weight : Approximately 233.12 g/mol

The compound features a chloroethyl group and a chlorophenyl group attached to a sulfone moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through covalent bonding. The chloroethyl group can form bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA functions. The chlorophenyl group may enhance the compound's binding affinity, making it a potential candidate for therapeutic applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various fungal pathogens, including those responsible for skin infections such as seborrheic dermatitis and onychomycosis. Studies have shown that the compound can inhibit the growth of fungi by disrupting their cellular processes.

Case Study: Antifungal Activity

A study conducted by researchers aimed to evaluate the antifungal activity of this compound against Candida albicans. The results demonstrated that the compound effectively inhibited fungal growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent in treating fungal infections.

Environmental Impact

This compound has also been studied for its environmental implications. As a high production volume chemical, it has been detected in various ecosystems, raising concerns about its persistence and bioaccumulation in wildlife.

Research Applications

The compound is utilized in various scientific research applications:

- Medicinal Chemistry : Used as a model compound for studying antifungal mechanisms and resistance.

- Chemical Synthesis : Serves as a building block in the development of new pharmaceuticals and specialty chemicals.

- Environmental Monitoring : Investigated for its presence in environmental samples to assess contamination levels.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-chloro-4-(2-chloroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQHTLXSDBXWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167275 | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16191-84-7 | |

| Record name | 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16191-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016191847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16191-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-[(2-chloroethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl 4-chlorophenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFY6CPD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.